molecular formula C6H5BrN2S B15309787 6-Bromopyridine-3-carbothioamide

6-Bromopyridine-3-carbothioamide

Cat. No.: B15309787
M. Wt: 217.09 g/mol
InChI Key: YMLWUAGCDULWQU-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-carbothioamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a carbothioamide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-carbothioamide typically involves the reaction of 6-bromopyridine-3-carboxylic acid with thioamide reagents. One common method is the condensation reaction, where the carboxylic acid is converted to its corresponding acid chloride, followed by reaction with ammonium thiocyanate to yield the carbothioamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or thiols.

Scientific Research Applications

6-Bromopyridine-3-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromopyridine-3-carbothioamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

Comparison with Similar Compounds

  • 6-Bromopyridine-3-carboxylic acid
  • 6-Bromopyridine-2-carbaldehyde
  • 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide

Comparison: 6-Bromopyridine-3-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct reactivity and binding properties. Compared to its analogs, it exhibits stronger binding affinity in enzyme inhibition studies and offers versatile synthetic applications .

Properties

IUPAC Name

6-bromopyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLWUAGCDULWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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